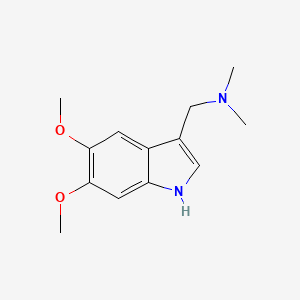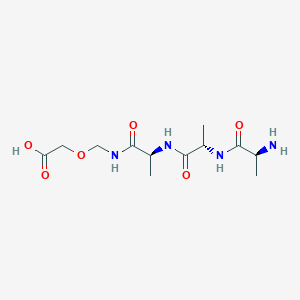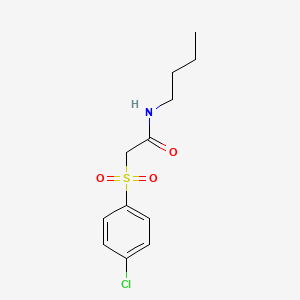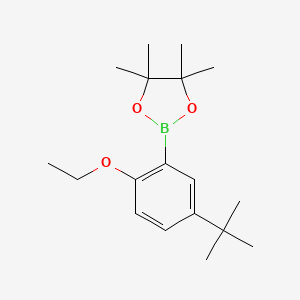
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(tert-butyl)-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic acids .
Wissenschaftliche Forschungsanwendungen
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in catalytic processes and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Di-tert-butyl-4-methoxyphenol: Used as a non-tumorigenic compound in contrast to DBHQ.
tert-Butylhydroquinone: A synthetic aromatic compound used as a food preservative and antioxidant.
5-tert-Butyl-2-methoxyphenyl isocyanate: Used as a building block in the synthesis of complex organic molecules.
Uniqueness
2-(5-(Tert-butyl)-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C18H29BO3 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2-(5-tert-butyl-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-9-20-15-11-10-13(16(2,3)4)12-14(15)19-21-17(5,6)18(7,8)22-19/h10-12H,9H2,1-8H3 |
InChI-Schlüssel |
POBHMXPNFMQJLO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


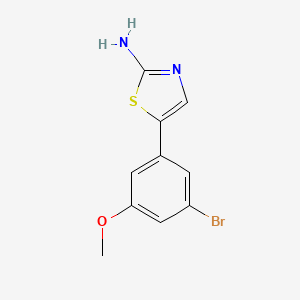
![4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride](/img/structure/B14020698.png)

![(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14020703.png)

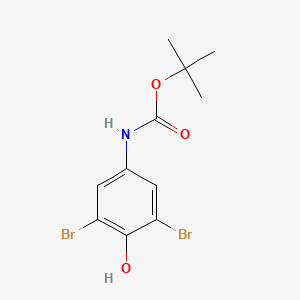
![((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B14020714.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)
